(Z)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid
Overview
Description
(Z)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the aniline derivative: Starting with aniline, acetylation can be performed using acetic anhydride to introduce the acetyl group.
Introduction of the methylamino group: This can be achieved through a substitution reaction where the acetylated aniline reacts with a methylamine source.
Formation of the enone structure: The final step involves the formation of the enone structure through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or enone moieties.
Reduction: Reduction reactions could target the carbonyl groups or the double bond in the enone structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials or polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidoaniline: Similar structure but lacks the enone moiety.
N-Methyl-4-acetamidoaniline: Similar but without the enone structure.
4-Oxobut-2-enoic acid derivatives: Compounds with similar enone structures but different substituents.
Properties
IUPAC Name |
(Z)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)15(2)11-5-3-10(4-6-11)14-12(17)7-8-13(18)19/h3-8H,1-2H3,(H,14,17)(H,18,19)/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQKZWNYKPAQNX-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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